6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid
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Overview
Description
6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid is a compound that features a benzo[1,2,5]thiadiazole moiety, which is known for its diverse applications in various fields of science
Mechanism of Action
- BTZ is primarily studied for its applications in photovoltaics, fluorescent sensors, and photocatalysis .
- In photocatalysis, BTZ-containing materials have been explored, although mainly in heterogeneous systems (e.g., metal–organic frameworks, covalent organic frameworks, and conjugated porous polymers) .
- However, its optoelectronic and photophysical properties are systematically modified by varying donor groups while keeping the BTZ acceptor group constant .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid typically involves the reaction of benzo[1,2,5]thiadiazole-4-sulfonyl chloride with hexanoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective purification methods.
Chemical Reactions Analysis
Types of Reactions
6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the benzo[1,2,5]thiadiazole moiety can be reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-acetic acid: This compound has a similar structure but with an acetic acid moiety instead of a hexanoic acid moiety.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds are used as fluorophores and visible light organophotocatalysts.
Uniqueness
6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid is unique due to its combination of the benzo[1,2,5]thiadiazole moiety with a hexanoic acid chain, which imparts specific properties that are useful in various applications
Properties
IUPAC Name |
6-(2,1,3-benzothiadiazol-4-ylsulfonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S2/c16-11(17)7-2-1-3-8-13-21(18,19)10-6-4-5-9-12(10)15-20-14-9/h4-6,13H,1-3,7-8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCHKCDZWRKSOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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